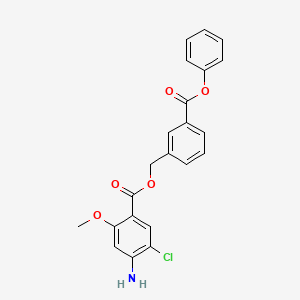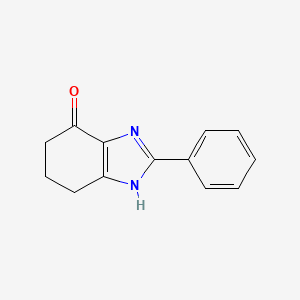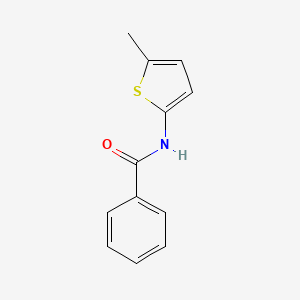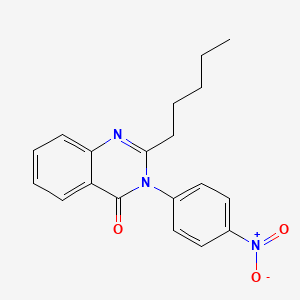
3-(Phenoxycarbonyl)benzyl 4-amino-5-chloro-2-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenoxycarbonyl)benzyl 4-amino-5-chloro-2-methoxybenzoate is an organic compound with the molecular formula C22H18NO5Cl. This compound is characterized by its complex structure, which includes a phenoxycarbonyl group, a benzyl group, an amino group, a chloro group, and a methoxybenzoate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenoxycarbonyl)benzyl 4-amino-5-chloro-2-methoxybenzoate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(Phenoxycarbonyl)benzyl 4-amino-5-chloro-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Scientific Research Applications
3-(Phenoxycarbonyl)benzyl 4-amino-5-chloro-2-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Phenoxycarbonyl)benzyl 4-amino-5-chloro-2-methoxybenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-(Phenoxycarbonyl)benzyl 4-amino-5-chloro-2-methoxybenzoate include:
- 4-Amino-5-chloro-2-methoxybenzoic acid
- Methyl 4-amino-5-chloro-2-methoxybenzoate
- 4-Amino-5-chloro-2-ethoxybenzoic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its phenoxycarbonyl and benzyl groups, in particular, contribute to its versatility in various chemical reactions and research applications.
Properties
Molecular Formula |
C22H18ClNO5 |
|---|---|
Molecular Weight |
411.8 g/mol |
IUPAC Name |
(3-phenoxycarbonylphenyl)methyl 4-amino-5-chloro-2-methoxybenzoate |
InChI |
InChI=1S/C22H18ClNO5/c1-27-20-12-19(24)18(23)11-17(20)22(26)28-13-14-6-5-7-15(10-14)21(25)29-16-8-3-2-4-9-16/h2-12H,13,24H2,1H3 |
InChI Key |
KCLIHFPWXUXNRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OCC2=CC(=CC=C2)C(=O)OC3=CC=CC=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-chlorophenyl)-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B14919003.png)

![11-(4-fluorophenyl)-3-(4-methylphenyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14919011.png)
![N-(2-chlorophenyl)-2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B14919019.png)
![Ethyl 4-[({2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)amino]benzoate](/img/structure/B14919025.png)

![ethyl 5-({[(4-iodophenyl)carbonyl]oxy}methyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B14919042.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14919051.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B14919061.png)
![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylphenyl)amino]propylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B14919063.png)
![12-(4-Methoxyphenyl)-2-[(1-naphthyloxy)methyl]-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B14919072.png)

